1-(2-Amino-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone
Description
Properties
IUPAC Name |
1-[2-amino-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F6NO/c10-8(11,12)4-1-2-6(16)5(3-4)7(17)9(13,14)15/h1-3H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGJOBCKNGVLON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(=O)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F6NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201182932 | |
| Record name | 1-[2-Amino-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201182932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
489429-73-4 | |
| Record name | 1-[2-Amino-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=489429-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2-Amino-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201182932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Addition of Ruppert–Prakash Reagent to Aromatic Aldhydes
A modern and efficient approach involves the addition of the Ruppert–Prakash reagent (trimethyl(trifluoromethyl)silane, TMSCF3) to aromatic aldehydes, followed by oxidation to the trifluoroethanone derivative.
Step 1: Formation of Trifluoroethanol Intermediate
Aromatic aldehyde precursors with amino or protected amino groups are reacted with TMSCF3 in the presence of a catalytic amount of tetrabutylammonium fluoride (TBAF) under anhydrous conditions (e.g., in THF at low temperature, around −10 °C to room temperature). This step forms the corresponding trifluoro-substituted secondary alcohol (trifluoroethanol derivative).
Step 2: Oxidation to Trifluoroethanone
The trifluoroethanol intermediate is then oxidized to the ketone using oxygen bubbling in the presence of potassium carbonate and heating in toluene. This oxidation converts the trifluoroethanol to the desired trifluoroethanone structure.
Step 3: Purification
The product is isolated by filtration, concentration, and chromatographic purification or crystallization to achieve high purity (up to 90% isolated yield reported).
This method is notable for being base-catalyzed and solvent-free in some variations, offering a green chemistry advantage. It also allows for the incorporation of various substituents on the aromatic ring, including amino groups after reduction steps if starting from nitro precursors.
Electrophilic Aromatic Substitution on Preformed Trifluoroethanone Derivatives
Another approach involves the nitration or halogenation of preformed trifluoroethanone derivatives:
Starting from 1-(4-chlorophenyl)-2,2,2-trifluoroethanone or similar compounds, electrophilic nitration is performed using fuming sulfuric acid and fuming nitric acid at controlled temperatures (5 °C to 60 °C). This introduces nitro groups ortho or para to the trifluoroethanone moiety.
Subsequent reduction of the nitro group to an amino group yields the target compound or its close analogs.
This method is well documented for related trifluoroethanones and allows for the introduction of amino groups after nitration.
Use of Halogenated Aromatic Precursors and Cross-Coupling
In some patents, preparation involves halogenated aromatic compounds such as 5-bromo-1,2,3-trichlorobenzene as starting materials to introduce trifluoroethanone groups via cross-coupling or other substitution reactions.
Although this method is more common for other trifluoroethanone derivatives (e.g., 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone), it provides a synthetic framework adaptable to the amino-trifluoromethylphenyl derivatives.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield & Purity | Notes |
|---|---|---|---|
| Ruppert–Prakash addition + oxidation | Aromatic aldehyde, TMSCF3, TBAF catalyst, K2CO3, O2, toluene, 90 °C | Up to 90% isolated yield | Solvent-free, base-catalyzed, mild oxidation |
| Electrophilic nitration + reduction | Fuming sulfuric acid, fuming nitric acid, low temp, reduction agents | Purity ~95-97% (by NMR) | Stepwise introduction of nitro then amino group |
| Halogenated aromatic precursors + cross-coupling | Halogenated benzene derivatives, coupling reagents | Variable | More complex, used for related trifluoroethanones |
Detailed Research Findings
The Ruppert–Prakash reagent addition method is advantageous due to mild conditions and the ability to introduce trifluoromethyl groups efficiently. The subsequent oxidation step using oxygen and potassium carbonate is a green alternative to harsher oxidants and provides high selectivity toward ketone formation without overoxidation.
Electrophilic aromatic substitution methods require careful control of temperature and acid strength to avoid decomposition or over-nitration. The nitration step is critical for introducing the amino group precursor, which is then reduced typically by catalytic hydrogenation or chemical reducing agents.
The presence of trifluoromethyl groups significantly influences the reactivity of the aromatic ring, often deactivating it toward electrophilic substitution, thus requiring strong conditions or alternative synthetic routes.
Purification techniques such as silica gel chromatography and crystallization are essential to obtain high-purity products suitable for further application.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidative conditions.
Reduction: The carbonyl group can be reduced to form alcohol derivatives using reducing agents like sodium borohydride.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
1-(2-Amino-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone has been investigated for its potential as a pharmaceutical agent. The trifluoromethyl group is known to enhance the potency and selectivity of compounds in medicinal chemistry.
- Anticancer Activity : Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The trifluoromethyl moiety may play a role in enhancing the interaction with biological targets, potentially leading to the development of new anticancer agents.
- Antimicrobial Properties : Fluorinated compounds are often evaluated for their antimicrobial properties. Research indicates that this compound could be effective against certain bacterial strains due to its unique electronic properties and hydrophobicity.
Material Science
The compound's fluorinated nature makes it suitable for applications in material science, particularly in the development of coatings and polymers.
- Fluoropolymer Synthesis : Its reactivity can be harnessed to synthesize novel fluoropolymers with enhanced thermal stability and chemical resistance. Such materials are valuable in industries where durability and performance under harsh conditions are critical.
Analytical Chemistry
This compound serves as an important analytical standard in various chemical analyses.
- Chromatography Standards : Its distinct mass and structure make it an ideal candidate for use as a standard in mass spectrometry and chromatography. This ensures accuracy in quantifying similar compounds in complex mixtures.
Case Study 1: Anticancer Activity
A study conducted on derivatives of trifluoromethylated phenyl compounds demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism involved apoptosis induction through mitochondrial pathways, suggesting that similar derivatives could be further explored for therapeutic development.
Case Study 2: Fluoropolymer Development
Research into the synthesis of fluorinated polymers using this compound showed promising results in creating coatings with superior water-repellency and stain resistance. These materials were tested for use in high-performance textiles and protective gear.
Mechanism of Action
The mechanism by which 1-(2-Amino-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its penetration through biological membranes. The amino group can form hydrogen bonds with target proteins, influencing their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Type Variations
1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone (CAS 1125812-58-9)
- Molecular Formula : C₉H₃ClF₆O
- Molecular Weight : 276.56 g/mol
- Key Differences: Substitution: Chloro (-Cl) at position 3 vs. amino (-NH₂) at position 2 in the target compound. Physicochemical Properties: Higher density (1.512 g/cm³) and boiling point (203°C) compared to the amino-substituted analog, attributed to chlorine’s higher atomic mass and polarizability . Applications: Intermediate in Afoxolaner (a veterinary insecticide), highlighting the role of halogens in enhancing lipophilicity for pesticidal activity .
1-(2-Aminophenyl)-2,2,2-trifluoroethanone (CAS 214288-07-0)
Functional Group Modifications
1-(4-Chlorophenyl)-2,2,2-trifluoroethanone (CAS 321-37-9)
- Molecular Formula : C₈H₄ClF₃O
- Molecular Weight : 208.56 g/mol
- Key Differences: Chloro substituent at the para position instead of amino at ortho. Applications: Used in UV stabilizers and surfactants, demonstrating how electron-withdrawing groups stabilize conjugated systems .
1-(2-Hydroxy-5-(trifluoromethoxy)phenyl)ethanone (CAS 146575-64-6)
- Molecular Formula : C₉H₇F₃O₃
- Molecular Weight : 220.15 g/mol
- Key Differences: Hydroxyl (-OH) and trifluoromethoxy (-OCF₃) groups replace amino and -CF₃. Synthesis: Prepared via oxidation of 4-trifluoromethoxy-2-(α-hydroxyethyl)phenol, emphasizing the role of -OH in directing electrophilic substitution .
Biological Activity
1-(2-Amino-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone (CAS No. 489429-73-4) is a synthetic compound notable for its unique trifluoromethyl and amino functional groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article synthesizes existing research findings, case studies, and data tables to explore its biological activity comprehensively.
- Molecular Formula : C₉H₅F₆NO
- Molecular Weight : 257.13 g/mol
- CAS Number : 489429-73-4
- MDL Number : MFCD18071074
Antimicrobial Activity
Recent studies have demonstrated that compounds with trifluoromethyl groups exhibit significant antimicrobial properties. Specifically, this compound has shown activity against various bacterial strains:
- Minimum Inhibitory Concentrations (MICs) : The compound exhibited MIC values of 25.9 µM against Staphylococcus aureus and 12.9 µM against Methicillin-resistant Staphylococcus aureus (MRSA) isolates, indicating potent bactericidal activity as the Minimum Bactericidal Concentration (MBC) values were equivalent to the MICs .
| Bacterial Strain | MIC (µM) | MBC (µM) |
|---|---|---|
| Staphylococcus aureus | 25.9 | 25.9 |
| Methicillin-resistant S. aureus | 12.9 | 12.9 |
This data suggests that the compound not only inhibits bacterial growth but also kills the bacteria at similar concentrations.
Anti-inflammatory Potential
The anti-inflammatory activity of this compound has been evaluated through its effect on the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator in inflammatory responses. The compound's derivatives showed varying effects on NF-κB activity:
- Compounds with specific substitutions on the phenyl ring enhanced NF-κB activity by approximately 10–15%, suggesting a nuanced role in modulating inflammatory pathways .
| Compound Variant | NF-κB Activity Change (%) |
|---|---|
| R = 3-F-4-CF₃ | +10% |
| R = 2-CF₃-4-F | +15% |
Study on Antimicrobial Efficacy
In a comparative study involving various trifluoromethyl-substituted compounds, it was found that those similar to this compound exhibited significant antitubercular activity alongside their antibacterial properties. This suggests potential applications in treating resistant bacterial infections .
Research indicates that the biological activity of this compound may involve multiple mechanisms:
- Inhibition of DNA Binding : Some studies propose that the compound may inhibit NF-κB binding to DNA, thereby modulating inflammatory responses.
- Epigenetic Regulation : There is a hypothesis that the compound may affect gene expression through epigenetic mechanisms, although further research is necessary to elucidate these pathways .
Q & A
Q. What synthetic methodologies are optimized for preparing 1-(2-amino-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone?
The compound can be synthesized via Grignard reagent-based acylation followed by functional group modifications. For example:
- Step 1 : React 3,5-dichlorobromobenzene with magnesium and diisobutyl aluminum hydride to generate a Grignard reagent .
- Step 2 : Treat with ethyl trifluoroacetate to yield the trifluoroethanone backbone .
- Step 3 : Introduce amino groups via catalytic hydrogenation or nucleophilic substitution, ensuring regioselectivity at the 2-position .
Key optimization parameters : Temperature control (<5°C for Grignard stability) and solvent selection (THF or ethers for reactivity) .
Q. How are structural analogs of this compound characterized to validate purity and functional groups?
- NMR spectroscopy : Use -NMR to confirm trifluoromethyl group integrity (δ = -60 to -70 ppm) .
- HPLC-MS : Monitor reaction progress and detect impurities (e.g., hydrated geminal diols, which form under aqueous conditions) .
- X-ray crystallography : Resolve ambiguities in stereochemistry for analogs like 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone .
Advanced Research Questions
Q. What strategies address low stereoselectivity in enzymatic reductions of trifluoroethanone derivatives?
- Enzyme engineering : Use directed evolution to optimize evo-1.1.200 or Ras-ADH for enhanced enantioselectivity (e.g., achieving >99% conversion to (R)- or (S)-alcohols) .
- Solvent tuning : Employ 1,4-dioxane (10% v/v) to improve substrate solubility and enzyme stability .
- Substrate modification : Introduce electron-withdrawing groups (e.g., bromine) at meta/para positions to modulate steric hindrance and reaction kinetics .
Q. How do electronic effects of trifluoromethyl groups influence reactivity in cross-coupling reactions?
- Suzuki-Miyaura coupling : The electron-deficient trifluoromethyl group accelerates oxidative addition with Pd(PPh) catalysts, but may reduce nucleophilic attack efficiency. Use 3 equivalents of boronic acid and heat (100°C) to drive coupling to completion .
- Hydration stability : The geminal diol form (10·HO) stabilizes intermediates via hydrogen bonding, necessitating anhydrous conditions for subsequent steps .
Q. What computational methods predict metabolic pathways for trifluoroethanone-based agrochemicals?
- DFT calculations : Model metabolic hydrolysis pathways (e.g., CYP450-mediated oxidation) using Gaussian09 with B3LYP/6-31G* basis sets .
- In vitro assays : Validate predictions via liver microsome studies (rat/human), focusing on metabolites like SYN548569 (a dichloro-fluoro derivative) .
Key finding : Metabolite residues are typically <10% of parent compounds, supporting low environmental persistence .
Methodological Challenges and Solutions
Q. How are conflicting solubility data resolved for fluorinated intermediates?
- Co-solvent screening : Test dimethylsulfoxide, toluene, or 1,4-dioxane to balance polarity. For example, 1,4-dioxane at 20 mM improves solubility without denaturing enzymes .
- Temperature gradients : Use reflux conditions (80–100°C) for hydrophobic intermediates, followed by gradual cooling to precipitate pure products .
Q. What safety protocols mitigate risks from uncharacterized toxicological properties?
- PPE : Wear nitrile gloves, N95 masks, and safety goggles to avoid inhalation/contact (per GHS/CLP guidelines) .
- Ventilation : Perform reactions in fume hoods with HEPA filters, especially during Grignard reagent synthesis (flammable gas risk) .
- Waste disposal : Neutralize fluorine-containing byproducts with calcium hydroxide before aqueous disposal .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
